![molecular formula C14H26N2O2 B13453280 Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate](/img/structure/B13453280.png)
Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate
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Overview
Description
Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate: is a chemical compound with the molecular formula C13H24N2O2 . It is a versatile compound used in various scientific research applications due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate typically involves the reaction of tert-butyl piperidine-1-carboxylate with cyclopropylmethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives .
Scientific Research Applications
Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the development of catalysts and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 4-(phenylamino)piperidine-1-carboxylate: Used as an intermediate in the synthesis of fentanyl and related derivatives.
Tert-butyl 3-(cyclopropylamino)piperidine-1-carboxylate: Similar structure but with a cyclopropylamino group instead of a cyclopropylmethylamino group.
Uniqueness
Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications and as a precursor for the synthesis of novel compounds .
Biological Activity
Tert-butyl 3-[(cyclopropylmethyl)amino]piperidine-1-carboxylate, also known by its CAS number 1490422-18-8, is a compound of interest in medicinal chemistry due to its potential biological activity. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.
- Molecular Formula : C13H22N2O2
- Molecular Weight : 250.33 g/mol
- CAS Number : 1490422-18-8
This compound has been studied primarily for its role as a receptor antagonist, particularly targeting the CXCR7 receptor. This receptor is implicated in various physiological processes, including inflammation and cancer progression. The compound's structure allows it to bind effectively to the receptor, inhibiting its activity and potentially modulating related signaling pathways.
In Vitro Studies
-
Cytotoxicity Assays :
- The compound was evaluated for cytotoxic effects in various cell lines, including HT-22 (mouse hippocampal neuronal cells) and BV-2 (mouse microglial cells). Results indicated that at concentrations up to 10 µM, there was no significant decrease in cell viability, suggesting a favorable safety profile in these models .
-
Kinase Inhibition :
- In studies assessing kinase inhibitory activity, this compound exhibited competitive inhibition against GSK-3β with an IC50 value in the low nanomolar range (8 nM), indicating potent activity . This inhibition is relevant for therapeutic strategies targeting conditions like Alzheimer's disease and cancer.
Structure-Activity Relationship (SAR)
The biological activity of this compound has been linked to its structural components. Modifications in the piperidine ring and the introduction of cyclopropylmethyl groups have been shown to enhance receptor binding affinity and selectivity. For instance, compounds with smaller substituents on the piperidine nitrogen demonstrated reduced activity, highlighting the importance of steric factors in receptor interaction .
Case Studies
-
Thrombin Inhibition :
- A related study optimized derivatives for thrombin inhibition, revealing that structural modifications could lead to increased potency against thrombin while maintaining selectivity for other serine proteases . This suggests that similar strategies could be applied to this compound for enhancing its biological profile.
- Receptor Antagonism :
Data Summary Table
Parameter | Value |
---|---|
Molecular Formula | C13H22N2O2 |
Molecular Weight | 250.33 g/mol |
CAS Number | 1490422-18-8 |
IC50 (GSK-3β Inhibition) | 8 nM |
Cell Viability (HT-22/BV-2) | No significant decrease at ≤10 µM |
Properties
Molecular Formula |
C14H26N2O2 |
---|---|
Molecular Weight |
254.37 g/mol |
IUPAC Name |
tert-butyl 3-(cyclopropylmethylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-8-4-5-12(10-16)15-9-11-6-7-11/h11-12,15H,4-10H2,1-3H3 |
InChI Key |
HDXBVKIHCGIYQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)NCC2CC2 |
Origin of Product |
United States |
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